

N-2H-Indazol-2-ylurea: A Privileged Pharmacophore in Modern Drug Discovery

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Compound of Interest		
Compound Name:	N-2H-Indazol-2-ylurea	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The **N-2H-indazol-2-ylurea** scaffold has emerged as a significant pharmacophore in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships (SAR) of **N-2H-indazol-2-ylurea** derivatives. Detailed experimental protocols, quantitative bioactivity data, and visualizations of key signaling pathways are presented to furnish researchers and drug development professionals with a thorough understanding of this important chemical moiety and its role in contemporary therapeutic design.

Introduction

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[1] The constitutional isomers, 1H- and 2H-indazole, offer distinct vectors for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. While the 1H-indazole isomer is thermodynamically more stable, the 2H-indazole scaffold has garnered significant attention for its role in targeted therapies, particularly as a hinge-binding motif in kinase inhibitors.[1]



The addition of a urea linkage at the N-2 position of the indazole core creates the **N-2H-indazol-2-ylurea** pharmacophore. This moiety has proven to be a highly effective scaffold for the development of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders. The urea group provides crucial hydrogen bonding interactions with the protein backbone, while the indazole ring and its substituents can be tailored to occupy specific hydrophobic pockets within the kinase active site, thereby conferring potency and selectivity. This guide will delve into the technical aspects of **N-2H-indazol-2-ylurea** as a pharmacophore, with a focus on its application in the development of inhibitors for key kinases such as p38 MAPK and VEGFR-2.

The N-2H-Indazol-2-ylurea Pharmacophore: Key Features

A pharmacophore is defined as the spatial arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and elicit a biological response. The **N-2H-Indazol-2-ylurea** moiety possesses a distinct set of features that contribute to its efficacy as a kinase inhibitor.

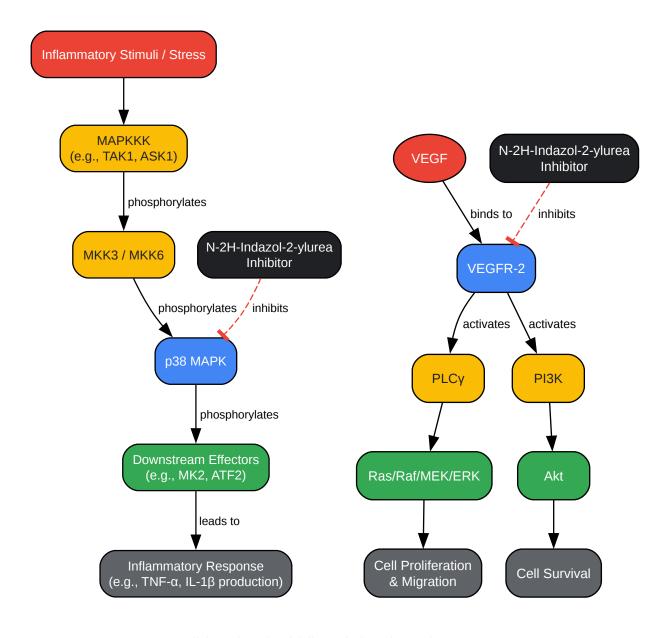
Key Pharmacophoric Features:

- Hydrogen Bond Donor/Acceptor Network: The urea linkage is a critical component, featuring
 two N-H groups that act as hydrogen bond donors and a carbonyl group that serves as a
 hydrogen bond acceptor. This arrangement allows for multiple, strong hydrogen bonding
 interactions with the hinge region of the kinase active site, a key determinant of binding
 affinity.
- Hydrophobic Scaffolding: The indazole ring provides a rigid, aromatic scaffold that can be
 directed into hydrophobic pockets within the kinase domain. Substituents on the indazole
 ring can be varied to optimize these hydrophobic interactions and enhance selectivity.
- Vectorial Orientation: The N-2 substitution on the indazole ring directs the urea moiety and its appended aryl group towards the solvent-exposed region of the ATP-binding pocket, allowing for further interactions and modulation of pharmacokinetic properties. The nitrogen at the 2position of the indazole can also participate in hydrogen bonding with the backbone NH of specific amino acid residues in the hinge region, such as Alanine.[2]









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